2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid
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Overview
Description
2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid is an organic compound that features a hydroxyimino group and a fluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(Nitro)-3-(4-flurophenyl)propanoic acid.
Reduction: 2-(Amino)-3-(4-flurophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyimino)-3-(4-chlorophenyl)propanoic acid
- 2-(Hydroxyimino)-3-(4-bromophenyl)propanoic acid
- 2-(Hydroxyimino)-3-(4-methylphenyl)propanoic acid
Uniqueness
2-(Hydroxyimino)-3-(4-flurophenyl)propanoic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C9H8FNO3 |
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Molecular Weight |
197.16 g/mol |
IUPAC Name |
(2Z)-3-(4-fluorophenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8- |
InChI Key |
ODKBAVICQOSXKR-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/O)/C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)C(=O)O)F |
Origin of Product |
United States |
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